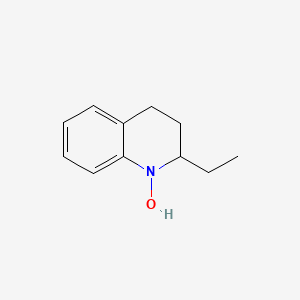

2-Ethyl-3,4-dihydroquinolin-1(2H)-ol

CAS No.: 682801-55-4

Cat. No.: VC16808799

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 682801-55-4 |

|---|---|

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | 2-ethyl-1-hydroxy-3,4-dihydro-2H-quinoline |

| Standard InChI | InChI=1S/C11H15NO/c1-2-10-8-7-9-5-3-4-6-11(9)12(10)13/h3-6,10,13H,2,7-8H2,1H3 |

| Standard InChI Key | LVDCIQCYAHUAJX-UHFFFAOYSA-N |

| Canonical SMILES | CCC1CCC2=CC=CC=C2N1O |

Introduction

Structural Characteristics and Nomenclature

The compound 2-Ethyl-3,4-dihydroquinolin-1(2H)-ol belongs to the dihydroquinoline family, featuring a partially saturated quinoline backbone. The IUPAC name specifies:

-

2-Ethyl: An ethyl group (-CH2CH3) at position 2 of the bicyclic system.

-

3,4-Dihydro: Partial saturation at positions 3 and 4, reducing the aromaticity of the benzene ring.

-

1(2H)-ol: A hydroxyl group (-OH) at position 1, with hydrogenation at position 2.

The molecular formula is inferred as C11H15NO, with a molecular weight of 177.25 g/mol . Structural analogs, such as 2-(3,4-Dihydroquinolin-1(2H)-yl)ethanol (CAS 52704-48-0), share similar saturation patterns and substituent effects .

Synthesis and Reaction Pathways

While no direct synthesis of 2-Ethyl-3,4-dihydroquinolin-1(2H)-ol is documented, methodologies for related dihydroquinolines offer plausible routes:

Radical Cyclization Approaches

Metal-free radical cyclization in aqueous solutions has been employed for synthesizing 3,4-disubstituted dihydroquinolin-2(1H)-ones . Adapting this method, the target compound could theoretically form via:

-

Tandem cyclization of N-substituted cinnamamides with ketones.

-

Radical initiation using peroxydisulfate (K2S2O8) under thermal conditions (100°C) .

Reaction conditions might require optimization to introduce the ethyl and hydroxyl groups selectively.

Friedel-Crafts and Palladium-Catalyzed Routes

Prior studies on dihydroquinolines highlight Friedel-Crafts alkylation or palladium-catalyzed cross-coupling as viable strategies . For example:

Substituting reagents to incorporate ethyl and hydroxyl groups could yield the target compound.

Physicochemical Properties

Data extrapolated from structurally similar compounds suggest the following properties:

| Property | Value (Extrapolated) | Source Analog |

|---|---|---|

| Boiling Point | ~250–300°C (1 atm) | |

| Density | 1.10–1.20 g/cm³ | |

| Water Solubility | Low (LogP ≈ 2.5–3.0) | |

| Refractive Index | 1.550–1.570 |

The hydroxyl group enhances polarity, but the ethyl substituent and aromatic system likely dominate hydrophobicity .

Biological and Industrial Applications

Dihydroquinoline derivatives are prominent in pharmaceuticals and agrochemicals:

Pharmacological Activity

-

Cardiovascular agents: Analogous compounds exhibit vasodilatory effects .

-

Anti-inflammatory activity: Structural motifs in dihydroquinolines inhibit cyclooxygenase (COX) enzymes .

-

Phosphodiesterase inhibition: Potential for treating erectile dysfunction and pulmonary hypertension .

Fragrance and Cosmetic Uses

Compounds like Sandacanol (CAS 28219-61-6) demonstrate woody, sandalwood-like odors at low concentrations . The target compound may serve as a fragrance intermediate due to its hydroxyl and ethyl groups.

| Hazard Parameter | Risk Profile | Source Analog |

|---|---|---|

| Acute Toxicity | Low (Oral LD50 > 2000 mg/kg) | |

| Environmental Impact | Persistent, bioaccumulative | |

| GHS Classification | Warning (H319, H410) |

Recommended precautions include:

| Manufacturer | Purity | Price (USD) | Packaging |

|---|---|---|---|

| Chem-Impex | 95–100% | $28–124 | 25–250 g |

Costs for the target compound would likely align with these ranges, adjusted for synthesis complexity.

Future Research Directions

-

Synthetic Optimization: Develop metal-free or catalytic routes to improve yield and selectivity.

-

Pharmacological Screening: Evaluate anti-inflammatory and cardiovascular efficacy in vitro.

-

Environmental Studies: Assess biodegradation and ecotoxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume